2-(3-methoxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates elements of chromene, pyrrole, and indole frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multicomponent reactions. One efficient method involves the one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This approach is practical and yields diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the multicomponent reaction approach suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the chromene and indole moieties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reducing agents such as SnCl2·H2O . Reaction conditions typically involve mild temperatures and solvents like dioxane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative conditions can yield chromeno[2,3-b]indoles, while reductive conditions may produce indolo[2,3-b]quinolines .
Scientific Research Applications
2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. For instance, as a PDE5 inhibitor, it works by blocking the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation and reduced pulmonary arterial pressure .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-b]indoles: These compounds share a similar chromene-indole framework and exhibit comparable biological activities.
Indolo[2,3-b]quinolines: These derivatives are also synthesized from similar starting materials and have applications in medicinal chemistry.
Chromeno[2,3-c]pyrrol-9(2H)-ones: These compounds are structurally related and have been studied for their potential as antibacterial agents.
Uniqueness
What sets 2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1',6,7-trimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C25H24N2O5/c1-14-12-16-19(13-15(14)2)32-22-20(21(16)28)25(27(23(22)29)10-7-11-31-4)17-8-5-6-9-18(17)26(3)24(25)30/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
InChI Key |
QRPYTWZZZPIHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.